molecular formula C17H18N6O2 B2738760 1-[(4-methoxyphenyl)methyl]-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea CAS No. 2327445-84-9

1-[(4-methoxyphenyl)methyl]-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea

Cat. No.: B2738760
CAS No.: 2327445-84-9
M. Wt: 338.371
InChI Key: DVZHIELDWJZHCX-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a synthetic small molecule with the CAS Number 2327445-84-9 and a molecular weight of 338.4 g/mol . Its molecular formula is C 17 H 18 N 6 O 2 . The compound features a 1,2,3-triazole core linked to a pyridinyl group and a urea bridge connected to a 4-methoxybenzyl group, a structural motif of significant interest in modern medicinal chemistry . The 1,2,3-triazole ring is a privileged scaffold in drug discovery due to its metabolic stability, ability to form hydrogen bonds, and participation in dipolar interactions . The integration of an aryl urea moiety is a key feature in several biologically active compounds and approved therapeutics, particularly in kinase inhibition . Recent scientific literature highlights that structural hybrids combining 1,2,3-triazole cores with aryl urea substituents are being actively investigated as targeted anti-cancer agents. These analogs have demonstrated promising inhibitory activity against hepatocellular carcinoma cell lines (e.g., HepG2) and exhibited high selectivity indexes, suggesting a favorable safety profile compared to some existing therapies . The presence of the pyridine and methoxyphenyl rings further enhances the potential for these molecules to engage in diverse interactions with biological targets. This compound is intended for research applications only, serving as a key intermediate or a reference standard in drug discovery programs. Potential areas of investigation include the development of novel kinase inhibitors, antiproliferative agents, and other targeted therapies. Researchers can utilize this molecule for structure-activity relationship (SAR) studies, biochemical screening, and as a building block in the synthesis of more complex chemical entities. Please Note:** This product is classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals, nor for any form of personal use.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[(1-pyridin-3-yltriazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-25-16-6-4-13(5-7-16)9-19-17(24)20-10-14-12-23(22-21-14)15-3-2-8-18-11-15/h2-8,11-12H,9-10H2,1H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZHIELDWJZHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxyphenyl)methyl]-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The resulting triazole intermediate is then coupled with a pyridinyl derivative under suitable conditions. Finally, the methoxybenzyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxyphenyl)methyl]-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.

    Reduction: The triazole ring can be reduced to a dihydrotriazole under specific reducing agents.

    Substitution: The methoxybenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of 4-hydroxybenzyl or 4-formylbenzyl derivatives.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-[(4-methoxyphenyl)methyl]-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can act as a bioisostere, mimicking the structure and function of natural substrates or inhibitors. The methoxybenzyl and pyridinyl groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural variations and their implications:

Compound Name / ID Key Structural Features Biological Activity (if reported) Physicochemical Impact Reference
Target Compound 4-Methoxyphenylmethyl, pyridin-3-yl-triazole Not explicitly stated (likely IDO1 focus) Enhanced solubility due to methoxy group -
1-[(4-Chlorophenyl)methyl]-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea Chlorophenyl substitution (electron-withdrawing Cl) - Reduced solubility; increased lipophilicity
7e (IDO1 inhibitor) 3-Bromobenzyl and 4-bromophenyl groups IDO1 inhibition (IC₅₀ data likely available) High halogen content may improve binding affinity
15c Nitrophenyl, methylpyridine, and triazole Anticancer/antimicrobial screening Nitro group may confer redox activity
SI98 Pyrazole instead of triazole; trifluoromethylphenyl Kinase inhibition (e.g., GAT inhibitors) Pyrazole alters H-bonding capacity
1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea Pyrrole-carbonyl moiety Not reported Pyrrole increases π-π stacking potential

Research Findings and Implications

  • IDO1 Inhibitors : Compounds like 7e highlight the importance of halogenation for potency, suggesting that methoxy-substituted analogs may require additional functional groups (e.g., sulfonamides) to compensate for reduced electron-withdrawing effects.
  • Solubility-Stability Trade-offs : Methoxy groups improve solubility but may necessitate formulation adjustments for in vivo stability. Chloro or bromo analogs, while less soluble, often exhibit better metabolic stability .
  • Heterocycle Diversity : Pyrazole- or pyrrole-containing derivatives (e.g., ) demonstrate the versatility of urea scaffolds in targeting diverse biological pathways.

Biological Activity

The compound 1-[(4-methoxyphenyl)methyl]-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C18H20N4O2\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_2

This compound features a urea moiety linked to a triazole ring and a methoxyphenyl group, which are known to enhance biological activity due to their ability to interact with various biological targets.

Research indicates that compounds containing triazole and urea functionalities often exhibit significant biological activities due to their ability to interact with enzymes and receptors. The triazole ring is particularly noted for its role in:

  • Antifungal Activity : Triazoles are widely used as antifungal agents due to their ability to inhibit ergosterol synthesis.
  • Anticancer Properties : The presence of the pyridine moiety may enhance the compound's interaction with cancer cell pathways, promoting apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds. For example, derivatives featuring similar structural motifs have shown promising results in inhibiting tumor growth. In vitro assays have demonstrated that compounds with triazole and urea structures can induce apoptosis in various cancer cell lines.

CompoundCell LineIC50 (μM)Mechanism
Compound AA549 (Lung Cancer)25Induction of apoptosis
Compound BMCF-7 (Breast Cancer)15Inhibition of proliferation

Antimicrobial Activity

The triazole moiety is also associated with antimicrobial properties. Compounds similar to this compound have been tested against various pathogens:

PathogenMIC (μg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

Case Studies

Study 1: Antitumor Activity
In a study conducted by Xia et al., a related triazole derivative was tested for antitumor activity against A549 cell lines. The results indicated significant cell apoptosis at concentrations as low as 25 μM, suggesting that structural modifications similar to those in our compound could yield enhanced antitumor effects .

Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial efficacy of triazole derivatives against drug-resistant strains. The compound demonstrated effective inhibition against Staphylococcus aureus with an MIC value significantly lower than traditional antibiotics like vancomycin .

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